碳酸酯, N-(5,6-二氯-4-碘-2-吡啶基)-, 1,1-二甲基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

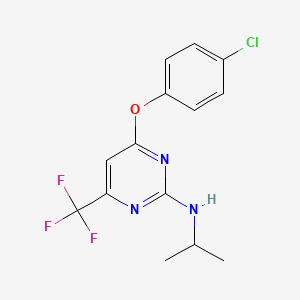

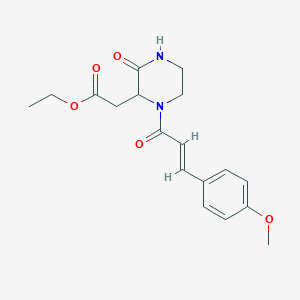

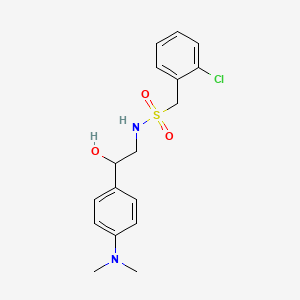

Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester, also known as tert-Butyl (5,6-dichloro-4-iodopyridin-2-yl)carbamate, is a chemical compound with the molecular formula C10H11Cl2IN2O2 . Its molecular weight is approximately 389.01 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is approximately 389.01 , but other properties such as boiling point, melting point, and solubility are not specified.科学研究应用

酶抑制和相互作用

氨基甲酸酯,包括取代氨基甲酸的酯,因其与乙酰胆碱酯酶 (AChE) 等酶的相互作用而闻名。这些化合物通过将氨基甲酰基转移到酶活性位点中的丝氨酸残基与 AChE 反应,然后水解。这导致 AChE 的抑制,使氨基甲酸酯作为杀虫剂和治疗剂有效。脱氨基甲酰基化率,或氨基甲酰基从酶中水解的速率,根据氨基甲酰基上的烷基取代基的大小而显着变化,表明速率限制步骤从一般酸碱催化转变为酶活性位点的构象变化 (Rosenberry & Cheung, 2019)。

食品和饮料行业

氨基甲酸的酯,如氨基甲酸乙酯(氨基甲酸酯),在许多发酵食品和饮料中含量很低。氨基甲酸乙酯在各种物种中具有遗传毒性和致癌性,其存在于食品中,尤其是酒精饮料中,引起了健康问题。研究的重点是了解氨基甲酸乙酯从尿素和氰化物等前体形成的机制,以及开发检测和降低食品和饮料中氨基甲酸乙酯含量的方法 (Weber & Sharypov, 2009)。

生物技术应用

氨基甲酸衍生物的结构和化学性质,包括它们的酯,已被探索用于生物技术应用。例如,乳酸,一种由糖发酵产生的关键羟基羧酸,可用作通过生物技术途径生产各种化学物质(如丙酮酸、丙烯酸和乳酸酯)的原料。这突显了在可生物降解聚合物的合成中使用氨基甲酸衍生物以及作为绿色化学原料的潜力 (Gao, Ma, & Xu, 2011)。

环境影响和分析

邻苯二甲酸酯 (PAE) 的研究(在结构上与氨基甲酸酯相关)提供了对这些化合物环境影响和分析的见解。PAE 用作增塑剂,已在各种环境基质中检测到,引起了对其健康影响的担忧。对 PAE 的研究包括开发检测方法、了解其毒理学方面以及评估人类接触这些化合物的风险 (Haji Harunarashid, Lim, & Harunsani, 2017)。

作用机制

Target of Action

Similar compounds are often used as protecting groups in organic synthesis, particularly for the protection of amino groups .

Mode of Action

Tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate likely interacts with its targets through a process known as deprotection. The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be removed under certain conditions, allowing the previously protected amino group to participate in further reactions .

Biochemical Pathways

The compound’s role as a protecting group suggests it may be involved in a variety of biochemical synthesis pathways, particularly those involving amino acids and peptides .

Result of Action

The primary result of the action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is the protection of amino groups during organic synthesis, preventing these groups from reacting until the appropriate time . This allows for greater control over the synthesis process and can help to increase the yield of the desired product .

Action Environment

The action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions . The stability of the compound and its efficacy as a protecting group can also be influenced by factors such as pH and the presence of other reactive species .

属性

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKDYKJQSRILEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)

![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)

![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)